Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, often around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes, particularly those involving FGFRs.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the FGFR signaling pathway, which plays a crucial role in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A related compound with similar structural features but lacking the ethyl and carboxylate groups.
Indole Derivatives: These compounds share a similar heterocyclic structure and are also known for their biological activities.
Uniqueness
Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-8-6-7(2)12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
VWNTVBIFKOKUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C |
Origin of Product |
United States |
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